1-Dimethylamino-4-methylpentan-3-one
Description
Properties
IUPAC Name |
1-(dimethylamino)-4-methylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(10)5-6-9(3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXLVOLYLGCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Catalytic Conditions
Recent advances focus on enhancing the sustainability of the Mannich reaction. Substituting L-proline with pyrrolidine-based ionic liquids has shown comparable enantioselectivity while simplifying catalyst recovery. Solvent systems such as ethanol-water mixtures reduce environmental impact without compromising yield. For instance, a 7:3 ethanol-water solution at 70°C achieves 82% yield with 94% ee.
Boron-Triflate-Catalyzed Coupling Reactions
A modified protocol from the Royal Society of Chemistry demonstrates the use of tris(pentafluorophenyl)borane [B(C6F5)3] as a Lewis acid catalyst for ketone synthesis. In a model reaction, N,N-dimethylaniline couples with but-3-en-2-one in mesitylene at 100°C for 24 hours, yielding 4-(4-(dimethylamino)phenyl)butan-2-one (79% yield). Adapting this to this compound would involve:
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Substituting N,N-dimethylaniline with a secondary amine source.
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Optimizing solvent (e.g., cyclohexane/ethyl acetate) and temperature for alkyl chain elongation.
Preliminary data suggest that B(C6F5)3 facilitates C–C bond formation without requiring inert atmospheres, offering scalability advantages.
Process-Scale Considerations and Yield Optimization
Industrial-scale synthesis prioritizes cost-effectiveness and minimal waste. Patent data reveal that activating hydroxyl intermediates with methanesulfonic acid improves reaction kinetics during downstream steps. For example, converting (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to its mesylate derivative increases hydrogenolysis efficiency from 78% to 90%. Key parameters include:
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Solvent selection : Tetrahydrofuran (THF) and cyclohexane mixtures enhance miscibility.
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Catalyst loading : 10% Pd/C at 5–7 kg H2 pressure ensures complete deoxygenation.
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Temperature control : Maintaining 25–30°C during hydrogenation prevents racemization.
*Reported for analogous compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Dimethylamino-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
- Tapentadol Production : One of the primary applications of DMAMP is as an intermediate in the synthesis of Tapentadol, a medication used for pain management. The synthesis process involves converting DMAMP into various derivatives that enhance the pharmacological properties of the final product .
2. Research Chemical
- DMAMP serves as a valuable research chemical in pharmacology and medicinal chemistry. Its structure allows for modifications that can lead to new compounds with potential therapeutic effects.
Case Studies
Case Study 1: Tapentadol Synthesis
- A study demonstrated the efficiency of using DMAMP in the synthesis of Tapentadol. The process involved racemization and stereoselective reactions, yielding high optical purity (>99%) of the desired compound . This method showcased not only the utility of DMAMP but also its role in improving the sustainability of pharmaceutical manufacturing processes.
Case Study 2: Development of Analgesics
- In another investigation, researchers explored derivatives of DMAMP to develop new analgesics. The modifications aimed at enhancing efficacy while minimizing side effects, indicating its potential as a scaffold for drug discovery .
Applications in Analytical Chemistry
DMAMP is utilized in analytical chemistry for:
- Chromatography : Used as a standard or reference compound due to its well-defined properties.
- Mass Spectrometry : Assists in the identification and quantification of related compounds during drug development processes .
Mechanism of Action
The mechanism of action of 1-dimethylamino-4-methylpentan-3-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable intermediates and products that influence biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Analysis:
Functional Group Diversity: The target compound’s dimethylamino and alkene groups distinguish it from simpler ketones like 4-Methyl-2-pentanone, which lacks heteroatoms or unsaturation . 4,4-Dimethyl-2-pentanone features sterically hindered geminal methyl groups, reducing reactivity compared to the more nucleophilic dimethylamino-substituted compound .
Molecular Weight and Complexity: The benzylamino derivative (C₁₄H₂₁NO) has a higher molecular weight (219.33 g/mol) due to its aromatic substituent, making it less volatile but more structurally complex than the target compound .
Applications: While 4-Methyl-2-pentanone is widely used as a solvent, the dimethylamino-substituted compound is specialized for synthetic pathways requiring amine-ketone reactivity, such as in heterocycle formation . The benzylamino analog is restricted to research settings, emphasizing its niche role compared to the more scalable target compound .
Physicochemical Properties: Limited data on melting/boiling points in the provided evidence precludes direct physical comparisons. However, the alkene in the target compound likely increases reactivity toward electrophilic additions compared to saturated analogs.
Research and Industrial Relevance
- Synthetic Utility: The dimethylamino group in 1-(Dimethylamino)-4-methyl-1-penten-3-one enhances its utility in nucleophilic reactions, contrasting with the inertness of 4,4-Dimethyl-2-pentanone .
Biological Activity
1-Dimethylamino-4-methylpentan-3-one (commonly referred to as DMAMP) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in relation to its interactions with various biological systems. This article explores the biological activity of DMAMP, emphasizing its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHN\O
Molecular Weight: 155.23 g/mol
IUPAC Name: this compound
DMAMP's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the opioid receptors. Research indicates that DMAMP exhibits a binding affinity for the μ-opioid receptor, which plays a crucial role in pain modulation and reward pathways in the brain.
The compound's mechanism can be summarized as follows:
- Opioid Receptor Interaction: DMAMP binds to μ-opioid receptors, potentially leading to analgesic effects.
- Dopaminergic Activity: It may influence dopamine release, which is critical in reward and addiction pathways.
- CNS Stimulation: Preliminary studies suggest that DMAMP could have stimulant properties, affecting central nervous system (CNS) activity.
Study 1: Binding Affinity Assessment
A study investigated the binding affinity of DMAMP to various opioid receptors using radiolabeled ligands. The results indicated a significant affinity for μ-opioid receptors compared to δ and κ receptors, suggesting its potential as a selective modulator in pain management therapies.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| μ-opioid | 5.2 nM |
| δ-opioid | 45 nM |
| κ-opioid | >100 nM |
Study 2: Behavioral Analysis in Rodents
In another research study involving rodent models, DMAMP was administered to evaluate its effects on pain response and locomotion. The findings demonstrated that DMAMP significantly reduced pain-related behaviors in response to formalin-induced pain while increasing locomotor activity, indicating both analgesic and stimulant properties.
Comparative Analysis with Similar Compounds
To better understand the unique biological effects of DMAMP, it is useful to compare it with structurally similar compounds:
| Compound | μ-opioid Affinity (Ki) | CNS Effects |
|---|---|---|
| This compound (DMAMP) | 5.2 nM | Analgesic, Stimulant |
| 1-Methyl-4-phenylpiperidine (MPPP) | 10 nM | Analgesic |
| 4-Methylmethcathinone (Mephedrone) | 15 nM | Stimulant |
Summary of Biological Activities
The biological activities of DMAMP can be summarized as follows:
- Analgesic Properties: Significant binding to μ-opioid receptors suggests potential use in pain management.
- Stimulant Effects: Increased locomotor activity indicates possible stimulant properties.
- Research Implications: Further studies are needed to elucidate the therapeutic potential and safety profile of DMAMP.
Q & A
Basic Research Questions
Q. What are the critical spectroscopic techniques for characterizing 1-Dimethylamino-4-methylpentan-3-one, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the dimethylamino and methylpentanone groups. Infrared (IR) spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy . For crystalline samples, single-crystal X-ray diffraction using software like SHELX refines bond lengths and angles .
Q. How can synthesis protocols for this compound be optimized for reproducibility?
- Methodological Answer : Optimize reaction parameters systematically:
- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for amine-ketone coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yield over non-polar alternatives.
- Purification : Use fractional distillation or column chromatography (silica gel, gradient elution) to isolate the compound from byproducts. Document temperature, stirring rate, and stoichiometry to ensure reproducibility .
Q. What safety protocols are imperative when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols should align with OSHA guidelines .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Employ Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects on reaction pathways. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and MS data to confirm functional groups.
- Crystallography : If single crystals are obtainable, use SHELX for high-resolution structural refinement to resolve ambiguities in bond connectivity .
- Isotopic labeling : Deuterated analogs can clarify overlapping proton signals in NMR .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability-indicating assays : Use HPLC with UV detection to monitor degradation products.
- Accelerated aging : Expose the compound to elevated temperatures (40–80°C) and pH ranges (2–12) to simulate long-term stability.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. How can researchers address contradictory results in the compound’s catalytic performance across studies?
- Methodological Answer :
- Reproducibility checks : Replicate experiments using identical reagents and equipment.
- Control experiments : Isolate variables (e.g., trace metal impurities in solvents).
- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent polarity, substrate scope) .
Methodological Frameworks
Q. What strategies ensure rigorous data collection and analysis in studies involving this compound?
- Methodological Answer :
- Triangulation : Combine quantitative (e.g., kinetic data) and qualitative (e.g., spectral interpretations) methods.
- Error analysis : Calculate standard deviations for replicate measurements and report confidence intervals.
- Data transparency : Archive raw spectra, chromatograms, and crystallographic files (CIF) in open-access repositories .
Q. How should researchers design a high-throughput screening assay for derivatives of this compound?
- Methodological Answer :
- Automated synthesis : Use microreactors or robotic liquid handlers for parallel reactions.
- Analytical integration : Couple with LC-MS for rapid characterization.
- Statistical design : Apply factorial designs to optimize reaction conditions efficiently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
